3,3'-Dimethoxybenzidine

Description

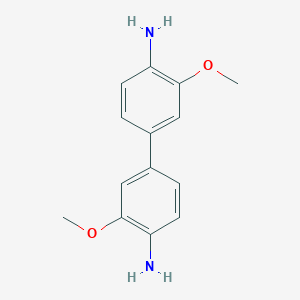

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBJSXQPQWSCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20325-40-0 (di-hydrochloride), 56436-30-7 (sulfate) | |

| Record name | 3,3'-Dimethoxybenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025091 | |

| Record name | C.I. Disperse Black 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen., Colorless crystals that turn a violet color on standing; Note: Used as a basis for many dyes; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals that turn a violet color on standing., Colorless crystals that turn a violet color on standing. [Note: Used as a basis for many dyes.] | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dianisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dianisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

403 °F (NTP, 1992), 206 °C, 206 °C (403 °F) (closed cup), 206 °C c.c., 403 °F | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dianisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dianisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Sol in alc, benzene, ether, Sol in chloroform, acetone, PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS, In water, 60 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.006, Insoluble | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dianisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.43 (air= 1), 8.5 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

negligible | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LEAFLETS OR NEEDLES FROM WATER, Colorless crystals that turn a violet color on standing. | |

CAS No. |

119-90-4 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dianisidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethoxybenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Dianisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Black 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxybenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJY508JZXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzidine, 3,3'-dimethoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DDD59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

279 to 280 °F (NTP, 1992), 137 °C, 137.5 °C, 279 °F | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-DIANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DIANISIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/149 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dianisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,3'-Dimethoxybenzidine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound (also known as o-dianisidine). This aromatic amine is a significant intermediate in the synthesis of azo dyes and pigments.[1][2][3] Understanding its chemical characteristics is crucial for its handling, application, and safety assessment, particularly due to its classification as a substance reasonably anticipated to be a human carcinogen.[1][2][3][4][5]

Chemical and Physical Properties

This compound is a colorless crystalline solid that may appear as a light brown powder and characteristically turns violet upon standing.[2][3][6] It is practically insoluble in water but demonstrates solubility in various organic solvents, including alcohol, benzene, ether, chloroform, and acetone.[1][2] The compound is stable under normal temperature and pressure conditions.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline | [6] |

| Synonyms | o-Dianisidine, 3,3'-Dianisidine, Fast Blue B Base | [6][7] |

| CAS Number | 119-90-4 | [6][7] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [6][7][8] |

| Molecular Weight | 244.29 g/mol | [3][6][9] |

| Appearance | Colorless crystalline solid, turns violet on standing | [2][6][7] |

| Melting Point | 134-140 °C (273-284 °F) | [8][9] |

| Boiling Point | 356 °C (673 °F) | [2] |

| Water Solubility | 0.060 g/L at 25 °C (practically insoluble) | [1][2] |

| Vapor Pressure | 1.25 × 10⁻⁷ mm Hg at 25 °C | [2] |

| Vapor Density | 8.43 (air = 1) | [2] |

| Log Kₒw | 1.81 | [2] |

| SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N | [6][8] |

| InChI Key | JRBJSXQPQWSCCF-UHFFFAOYSA-N | [6][8] |

Chemical Structure

The molecular structure of this compound consists of a biphenyl (B1667301) backbone with two amino groups and two methoxy (B1213986) groups attached. The IUPAC name for this compound is 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline.[6]

Caption: 2D chemical structure of this compound.

Experimental Protocols

Synthesis Method

A common method for preparing this compound hydrochloride involves the catalytic hydrogenation of 2,2'-dimethoxyhydrazobenzene.[10]

Protocol: Catalytic Hydrogenation

-

Reactant: 2,2'-dimethoxyhydrazobenzene is dissolved in an organic solvent such as toluene (B28343) or dimethylbenzene.[10]

-

Catalyst: A rare metal catalyst is used for the hydrogenation process.[10]

-

Reaction: Hydrogen is introduced to carry out the catalytic hydrogenation.[10]

-

Product Isolation: Following the reaction, this compound hydrochloride is collected from the reactant mixture using conventional methods.[10]

-

Yield: This method can achieve a molar yield of over 90%.[10] The catalyst can reportedly be reused multiple times without a significant reduction in activity.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed for the separation and analysis of this compound. A Newcrom R1 column can be utilized with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS-compatible applications.[3]

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a key technique for the identification of this compound, particularly when it is a metabolite of azo dyes. The compound is isolated and then identified by comparing its chromatographic and mass spectral properties with those of an authentic standard.[11]

Spectroscopic Analysis: Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of functional groups within the molecule.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For the dihydrochloride (B599025) salt, characteristic ¹H NMR signals are observed, for instance, at approximately 7.520, 7.395, 7.342, and 4.052 ppm.[12]

Biological Activity and Metabolism

This compound is of significant interest in toxicology and drug development due to its metabolic relationship with certain azo dyes and its carcinogenic potential.

Metabolic Pathway from Azo Dyes

Several commercially important azo dyes are synthesized using this compound as a chemical intermediate.[1][2] These dyes, such as Direct Blue 15, can be metabolized back to the parent amine by intestinal bacteria.[4][11] The azo linkages are readily cleaved by azo-reductase enzymes, releasing free this compound.[1][2][4] This metabolic activation is a critical step in the mechanism of carcinogenicity for this class of dyes.[1][2][5]

Caption: Metabolic conversion of azo dyes to this compound.

Carcinogenicity

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][2][4] Oral exposure in rodents has been shown to cause tumors in multiple organs, including the Zymbal gland, liver, intestines, skin, and urinary bladder.[1][2][3][13] The carcinogenic potential is believed to be linked to its metabolic activation. The structural similarity to benzidine, a known human carcinogen, further supports this classification.[1][2][4]

Safety and Handling

Due to its carcinogenicity, this compound and its dihydrochloride salt must be handled with extreme caution.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[13][15] A NIOSH-approved respirator should be used when there is a risk of inhalation.[15][16]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[13][14] Avoid all personal contact, including inhalation and skin contact.[13] Do not eat, drink, or smoke when handling this chemical.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15]

-

Spills: For minor spills, dampen the solid material with water to prevent dusting, then transfer to a suitable container for disposal.[16] For major spills, evacuate the area and follow emergency procedures.[13]

This guide is intended for informational purposes for qualified professionals and does not supersede any regulatory or institutional safety guidelines. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound|CAS 119-90-4|RUO [benchchem.com]

- 4. jmcprl.net [jmcprl.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Dianisidine | C14H16N2O2 | CID 8411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. 407890250 [thermofisher.com]

- 9. nj.gov [nj.gov]

- 10. CN101643428A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound dihydrochloride(20325-40-0) 1H NMR [m.chemicalbook.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

3,3'-Dimethoxybenzidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3,3'-Dimethoxybenzidine, a chemical compound with significant applications in research and industry, alongside important safety considerations. This document consolidates key data, experimental methodologies, and an understanding of its metabolic and carcinogenic pathways to support professionals in their scientific endeavors.

Core Compound Information

CAS Number: 119-90-4[1]

Synonyms: o-Dianisidine, 3,3'-Dianisidine, Fast Blue B Base, and others. A comprehensive list of synonyms is provided in the data tables below.

This compound is a colorless, crystalline solid that finds its primary use as an intermediate in the manufacturing of dyes and pigments.[1][2] It is important to note that this compound is classified as a probable human carcinogen and should be handled with appropriate safety precautions.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety information for this compound and its dihydrochloride (B599025) salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 119-90-4[1] |

| Molecular Formula | C14H16N2O2[1] |

| Molecular Weight | 244.29 g/mol [3] |

| Appearance | Colorless crystalline solid[1] |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Insoluble in water; soluble in ethanol, acetone, benzene, ether, and chloroform[3] |

Table 2: Synonyms of this compound

| Synonym |

| o-Dianisidine[1] |

| 3,3'-Dianisidine[1] |

| [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-[1] |

| Fast Blue B Base |

| Blue Base NB |

| Cellitazol B |

| Mitsui Blue B Base |

| ortho-Dianisidine |

| Azogene Fast Blue B |

| Diacel Navy DC |

| Neutrosel navy bn |

| Disperse Black 6 |

| Blue BN Base |

| Blue Base irga B |

| Spectrolene Blue B |

| Fast Blue Base B |

| Lake Blue B Base |

| o-Dianisidina |

| Diato Blue Base B |

| Diazo Fast Blue B |

| o-Dianisidin |

| Azofix Blue B Salt |

| Kayaku Blue B Base |

| Fast Blue DSC Base |

| Setacyl Diazo Navy R |

| 3,3'-Dimethoxybiphenyl-4,4'-diamine |

Table 3: Safety and Hazard Information for this compound

| Hazard Information | Details |

| Hazard Class | 6.1 (Poison)[1] |

| DOT Number | UN 2431[1] |

| Health Hazards | Irritant to skin, eyes, nose, and throat.[1] May affect the liver and kidneys.[1] |

| Carcinogenicity | Probable human carcinogen (Group B2).[4] Shown to cause cancer in animals.[1][5] |

| Incompatibilities | Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[1] |

| Handling Precautions | Use in a well-ventilated area, wear protective clothing, gloves, and safety glasses.[6] Avoid creating dust. |

Experimental Protocols

General Protocol for Use as a Peroxidase Substrate in ELISA

This compound and its derivatives can be used as chromogenic substrates for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISA). The following is a generalized protocol; specific concentrations and incubation times may require optimization.

Materials:

-

Microtiter plate coated with the target antigen

-

Primary antibody specific to the antigen

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Substrate Solution: this compound dihydrochloride dissolved in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)

-

Hydrogen Peroxide (H2O2) solution

-

Stop Solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Blocking: Block the antigen-coated microtiter plate with Blocking Buffer for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with Wash Buffer.

-

Primary Antibody Incubation: Add the primary antibody, diluted in Blocking Buffer, to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Preparation: Immediately before use, prepare the working substrate solution by adding hydrogen peroxide to the this compound solution.

-

Color Development: Add the working substrate solution to each well and incubate in the dark at room temperature. Monitor for color development.

-

Stopping the Reaction: Stop the enzymatic reaction by adding the Stop Solution to each well. The color will typically change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Signaling and Metabolic Pathways

Metabolic Activation and Carcinogenesis of this compound

This compound is often used in the production of azo dyes. These dyes can be metabolized by intestinal bacteria, leading to the release of the parent compound.[4][5] Subsequent metabolic activation in the liver, primarily by cytochrome P450 enzymes, can lead to the formation of reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[2]

Caption: Metabolic pathway of this compound from azo dyes to potential carcinogenesis.

Experimental Workflow: ELISA

The following diagram illustrates a typical workflow for an indirect ELISA experiment, a common application for peroxidase substrates like this compound.

Caption: A typical workflow for an indirect ELISA protocol.

References

- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jmcprl.net [jmcprl.net]

- 4. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and this compound to potentially carcinogenic aromatic amines by intestinal bacteria [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Synthesis of o-Dianisidine: Pathway and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Dianisidine, chemically known as 3,3'-dimethoxybenzidine, is a significant chemical intermediate, primarily utilized in the synthesis of azo dyes and pigments. Its production is a critical process in various industrial applications. This technical guide provides a comprehensive overview of the primary synthesis pathway of o-dianisidine, detailing the reaction mechanisms, experimental protocols, and quantitative data. The core of the synthesis involves a two-step process: the catalytic hydrogenation of o-nitroanisole to yield the intermediate 2,2'-dimethoxyhydrazobenzene, followed by an acid-catalyzed benzidine (B372746) rearrangement to produce the final o-dianisidine product. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering in-depth insights into the manufacturing of this crucial compound.

Introduction

o-Dianisidine is an aromatic amine that has found widespread use as a precursor in the manufacturing of various organic compounds, most notably azo dyes. The synthesis of o-dianisidine is a classic example of aromatic chemistry, involving a key named reaction known as the benzidine rearrangement. Understanding the intricacies of its synthesis pathway and the underlying mechanisms is crucial for process optimization, yield improvement, and ensuring product quality. This guide will explore the predominant synthetic route from o-nitroanisole, providing a detailed technical examination of each stage.

Overall Synthesis Pathway

The most common and industrially viable method for the synthesis of o-dianisidine commences with o-nitroanisole. The process can be delineated into two principal steps:

-

Reduction of o-Nitroanisole: The nitro groups of o-nitroanisole are reduced to form a hydrazo intermediate, 2,2'-dimethoxyhydrazobenzene. This reduction is typically achieved through catalytic hydrogenation.

-

Benzidine Rearrangement: The resulting 2,2'-dimethoxyhydrazobenzene undergoes an acid-catalyzed intramolecular rearrangement to yield o-dianisidine.

The overall transformation is depicted in the workflow diagram below.

Historical Synthesis of Dyes from 3,3'-Dimethoxybenzidine: A Technical Overview

An in-depth guide for researchers and scientists on the historical manufacturing applications of 3,3'-Dimethoxybenzidine (o-dianisidine) in the synthesis of azo dyes, detailing experimental protocols, quantitative data, and reaction pathways.

Introduction

This compound, also known as o-dianisidine, is an aromatic amine that historically served as a crucial intermediate in the synthesis of a significant class of disazo dyes.[1][2] These dyes found widespread application in coloring textiles, paper, leather, and plastics.[1][2] The core chemical process for the creation of these dyes involves the bis-diazotization of this compound, followed by an azo coupling reaction with various aromatic compounds, known as coupling components.[3] This process gives rise to a diverse range of colors, primarily in the blue, orange, and red spectrums.

This technical guide provides a detailed examination of the historical applications of this compound in dye manufacturing, with a focus on specific examples such as Pigment Orange 16, and a series of direct dyes including C.I. Direct Blue 1, C.I. Direct Blue 8, and C.I. Direct Blue 15. The guide outlines the synthetic pathways, provides detailed experimental protocols based on historical literature and patents, and presents available quantitative data.

It is important to note that this compound and the dyes derived from it are now recognized as reasonably anticipated to be human carcinogens, as they can be metabolized back to the parent amine.[2][4] Consequently, their production and use have been significantly curtailed in many parts of the world under strict industrial hygiene controls.[2] This guide is intended for historical and research purposes only.

General Synthesis Pathway

The synthesis of dyes from this compound follows a two-step process:

-

Bis-diazotization (or Tetrazotization): this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like hydrochloric or sulfuric acid) at low temperatures (0-5 °C), to convert both primary amine groups into diazonium salts. This results in a tetrazonium salt solution.[3][5]

-

Azo Coupling: The tetrazonium salt solution is then reacted with a coupling component. The nature of the coupling component determines the final color and properties of the dye. For pigments, the coupling components are often simple aromatic compounds, while for direct dyes, they are typically larger, more complex naphthalene (B1677914) derivatives containing sulfonic acid groups, which impart water solubility and affinity for cellulosic fibers.[3][6]

Diagram of the General Synthesis Pathway

Caption: General reaction scheme for the synthesis of disazo dyes from this compound.

Synthesis of C.I. Pigment Orange 16

C.I. Pigment Orange 16 is a disazo pigment produced by the coupling of tetrazotized this compound with two equivalents of acetoacetanilide (B1666496).[7]

Experimental Protocol: Synthesis of C.I. Pigment Orange 16

This protocol is adapted from historical patent literature.[1][8]

1. Diazotization of this compound:

-

In a suitable reaction vessel, create a slurry by pulping 100 parts of this compound in 1000 parts of water for 1 hour.

-

Slowly add 80-120 parts of sulfuric acid and continue pulping for 50-70 minutes.

-

Cool the slurry to 0 °C by adding ice.

-

Prepare a solution of 60-80 parts of sodium nitrite in 300 parts of water.

-

Add the sodium nitrite solution to the slurry over 1-2 minutes while maintaining the temperature at 0-5 °C and stirring for approximately 60 minutes.

-

Add a small amount of sulfamic acid (e.g., 0.8-1.2 parts) to neutralize any excess nitrous acid. The resulting solution is the diazo liquid.

2. Preparation of the Coupling Component Solution:

-

In a separate vessel, dissolve sodium hydroxide (B78521) and acetoacetanilide in water.

-

Adjust the temperature of the solution to 10-15 °C.

-

Optionally, an emulsifier can be added.

-

Adjust the pH to 9.5-10.5 by acid precipitation.

3. Coupling Reaction:

-

Slowly drip the diazo liquid from step 1 into the coupling component solution from step 2 to initiate the coupling reaction.

4. Heat Treatment and Isolation:

-

Heat the resulting feed liquid to 85-95 °C and maintain this temperature for 30-45 minutes.

-

Continue stirring for an additional 25-35 minutes.

-

Cool the mixture to below 60 °C.

-

Filter the precipitated pigment, wash with water until neutral, and then dry and crush to obtain C.I. Pigment Orange 16.

Diagram of the Synthesis of C.I. Pigment Orange 16

Caption: Synthesis pathway of C.I. Pigment Orange 16.

Quantitative Data for C.I. Pigment Orange 16

| Property | Value | Reference(s) |

| C.I. Name | Pigment Orange 16 | [7] |

| C.I. Number | 21160 | [7] |

| Molecular Formula | C₃₄H₃₂N₆O₆ | [7] |

| Molecular Weight | 620.65 g/mol | [7] |

| CAS Number | 6505-28-8 | [7] |

| Heat Stability | 180-200 °C | [9] |

| Light Fastness | 5-6 (on a scale of 1-8) | [9] |

| Oil Absorption | 40-50 ml/100g | [8] |

Synthesis of Direct Dyes

Direct dyes based on this compound were historically significant for dyeing cellulosic fibers like cotton due to their water solubility and substantivity. The synthesis follows the same general pathway of bis-diazotization followed by coupling, but with specific naphthalene sulfonic acid derivatives as coupling components.

C.I. Direct Blue 1

This dye is synthesized by coupling tetrazotized this compound with two equivalents of 4-Amino-5-hydroxynaphthalene-1,3-disulfonic acid (Chicago Acid) under alkaline conditions.[10][11]

Diagram of the Synthesis of C.I. Direct Blue 1

Caption: Synthesis of C.I. Direct Blue 1.

C.I. Direct Blue 8

C.I. Direct Blue 8 is produced by the coupling of tetrazotized this compound with two equivalents of 4-Hydroxynaphthalene-1-sulfonic acid.[12]

Diagram of the Synthesis of C.I. Direct Blue 8

Caption: Synthesis of C.I. Direct Blue 8.

C.I. Direct Blue 15

The synthesis of C.I. Direct Blue 15 involves the coupling of tetrazotized this compound with two equivalents of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) under alkaline conditions.[4][13][14]

Diagram of the Synthesis of C.I. Direct Blue 15

Caption: Synthesis of C.I. Direct Blue 15.

General Experimental Protocol for Direct Dyes

While specific historical records with precise quantitative data are scarce, a general procedure can be outlined based on the established chemistry of azo dye synthesis.[3][6]

1. Bis-diazotization of this compound:

-

Prepare a suspension of one molar equivalent of this compound in water and add approximately 2.5-3 molar equivalents of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of two molar equivalents of sodium nitrite in cold water, keeping the temperature below 5 °C.

-

Stir the mixture for 1-2 hours at this temperature. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Destroy any excess nitrous acid with a small amount of sulfamic acid.

2. Azo Coupling:

-

In a separate vessel, dissolve two molar equivalents of the appropriate coupling component (e.g., Chicago Acid, H-Acid) in a dilute aqueous solution of sodium carbonate or sodium hydroxide to achieve an alkaline pH.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-10 °C and the alkaline pH.

-

Continue stirring for several hours until the coupling reaction is complete.

3. Isolation and Purification:

-

"Salt out" the dye by adding sodium chloride to the reaction mixture, which decreases the dye's solubility.

-

Heat the mixture to facilitate the precipitation of the dye.

-

Allow the mixture to cool, and then collect the precipitated dye by filtration.

-

Wash the filter cake with a saturated sodium chloride solution to remove impurities.

-

Dry the purified dye.

Quantitative Data for Direct Dyes

| Property | C.I. Direct Blue 1 | C.I. Direct Blue 8 | C.I. Direct Blue 15 | Reference(s) |

| C.I. Number | 24410 | 24140 | 24400 | [11][12] |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₆S₄ | C₃₄H₂₄N₄Na₂O₁₀S₂ | C₃₄H₂₄N₆Na₄O₁₆S₄ | [12][14][15] |

| Molecular Weight | 992.81 g/mol | 758.69 g/mol | 992.81 g/mol | [11][12] |

| CAS Number | 2610-05-1 | 2429-71-2 | 2429-74-5 | [12][14][15] |

| Appearance | Blue powder | Blue powder | Dark blue solid | [12][14][15] |

| Solubility in Water | 50 g/L (80 °C) | Soluble | Good | [11][12][14] |

Conclusion

The historical synthesis of dyes from this compound represents a significant chapter in the development of synthetic colorants. The straightforward and versatile chemical pathway involving bis-diazotization and azo coupling allowed for the production of a wide array of dyes with important industrial applications. While the inherent toxicity of the parent amine has led to a decline in their use, the study of these historical manufacturing processes provides valuable insights into the principles of dye chemistry and the evolution of industrial chemical synthesis. The protocols and data presented here, compiled from historical sources, offer a technical foundation for researchers interested in the chemistry of azo dyes.

References

- 1. CN110591409A - Preparation method of pigment orange 16 - Google Patents [patents.google.com]

- 2. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fsw.cc [fsw.cc]

- 4. Direct Blue 15 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lgujls.lgu.edu.pk [lgujls.lgu.edu.pk]

- 7. Pigment Orange 16 [dyestuffintermediates.com]

- 8. CN105238095A - Preparation method of pigment orange 16 - Google Patents [patents.google.com]

- 9. zeyachem.net [zeyachem.net]

- 10. Direct Blue 1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. worlddyevariety.com [worlddyevariety.com]

- 12. worlddyevariety.com [worlddyevariety.com]

- 13. CI DIRECT BLUE 15 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Direct Blue 15 - Wikipedia [en.wikipedia.org]

- 15. Direct Blue 1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 3,3'-Dimethoxybenzidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3'-Dimethoxybenzidine, a key chemical intermediate. Due to its significance in various industrial applications, including the synthesis of dyes and pigments, understanding its solubility characteristics in different organic solvents is crucial for process optimization, formulation development, and safety assessments.

Introduction to this compound

This compound, also known as o-dianisidine, is an aromatic amine that typically appears as colorless crystals which may turn violet upon exposure to air and light.[1][2][3] It is a member of the benzidine (B372746) family and is utilized primarily as an intermediate in the production of azo dyes and pigments.[1][3][4] Its molecular structure, featuring two methoxy (B1213986) groups and two amino groups on a biphenyl (B1667301) backbone, dictates its physicochemical properties, including its solubility profile.

Quantitative Solubility Data

A thorough review of available literature indicates that while the qualitative solubility of this compound in various organic solvents is well-documented, specific quantitative data is sparse. The compound is generally described as soluble in several common organic solvents and is practically insoluble in water.[1][2][4]

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Temperature | Solubility | Data Type | Reference |

| Water | 25 °C | 0.060 g/L | Quantitative | [2][5] |

| Water | 20 °C (68 °F) | < 0.1 mg/mL | Quantitative | [6] |

| Alcohol (general) | Not Specified | Soluble | Qualitative | [1][2][3][4][6] |

| Ethanol | Not Specified | Soluble | Qualitative | [4] |

| Benzene | Not Specified | Soluble | Qualitative | [1][2][3][4][6] |

| Diethyl Ether | Not Specified | Soluble | Qualitative | [1][2][3][4][6] |

| Chloroform | Not Specified | Soluble | Qualitative | [1][2][4][6] |

| Acetone | Not Specified | Soluble | Qualitative | [1][2][4][6] |

It is important to note that for many organic solvents, only qualitative descriptors such as "soluble" are available in the referenced literature. For precise formulation and process design, experimental determination of solubility at specific temperatures is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Scintillation vials or other suitable sealed containers

3.2. Procedure

-

Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to facilitate dissolution.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Continuous agitation is necessary to facilitate the dissolution process.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining suspended particles, filter the aliquot through a syringe filter into a clean, pre-weighed container.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered, saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute). Weigh the remaining solid residue to determine the mass of the dissolved this compound.

-

Chromatographic/Spectroscopic Method: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the initial volume of the solvent used.

3.3. Safety Precautions

This compound is a suspected carcinogen and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of an organic compound like this compound is governed by several interrelated factors. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has summarized the available solubility data for this compound in organic solvents, provided a detailed experimental protocol for its determination, and visualized the key experimental and logical relationships. While qualitative data indicates solubility in a range of common organic solvents, the lack of extensive quantitative data highlights the need for experimental determination for specific applications in research and development. The provided protocol offers a robust framework for obtaining such critical data.

References

- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound|CAS 119-90-4|RUO [benchchem.com]

- 4. jmcprl.net [jmcprl.net]

- 5. env.go.jp [env.go.jp]

- 6. Dianisidine | C14H16N2O2 | CID 8411 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Metabolism of 3,3'-Dimethoxybenzidine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3'-Dimethoxybenzidine (DMOB), a recognized carcinogen, is primarily encountered in industrial settings and as a metabolic byproduct of certain azo dyes. Understanding its metabolic fate is crucial for assessing its toxicological risk and for the development of safety strategies. This technical guide provides a comprehensive overview of the metabolism of DMOB in biological systems, detailing the key enzymatic pathways, resultant metabolites, and the experimental methodologies used for their characterization. The primary metabolic routes for DMOB include N-acetylation, aromatic hydroxylation, O-demethylation, and subsequent glucuronidation, leading to the formation of various metabolites that are excreted in urine and bile. This document summarizes the available quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of DMOB's biotransformation.

Introduction

This compound (DMOB), also known as o-dianisidine, is an aromatic amine used predominantly as an intermediate in the production of dyes and pigments.[1][2][3] Its structural similarity to the known human carcinogen benzidine (B372746) has led to significant concern regarding its own carcinogenic potential.[2][4] Indeed, studies in animal models have demonstrated that oral exposure to DMOB can lead to tumors in various organs, including the Zymbal gland, skin, intestine, liver, and oral cavity.[1][2][4] Human exposure primarily occurs through the reductive cleavage of DMOB-based azo dyes by intestinal microflora, which releases the free amine for absorption and subsequent systemic metabolism.[4] This guide will delve into the metabolic pathways that DMOB undergoes following its absorption, providing a technical resource for researchers and professionals in toxicology and drug development.

Metabolic Pathways of this compound

The metabolism of DMOB is a multi-step process involving both Phase I and Phase II enzymatic reactions, primarily occurring in the liver. These transformations are critical in determining the detoxification or, conversely, the metabolic activation of this compound into potentially more reactive species.

Initial Reductive Cleavage of Azo Dyes

For exposure via DMOB-based dyes, the initial and rate-limiting step is the reductive cleavage of the azo bond (-N=N-). This process is efficiently carried out by azoreductases produced by anaerobic bacteria residing in the gastrointestinal tract.[4] This enzymatic action liberates free this compound, which is then available for absorption into the systemic circulation.

Phase I Metabolism

Once absorbed, DMOB undergoes Phase I metabolic reactions, which introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions.

-

Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes are presumed to catalyze the hydroxylation of the aromatic rings of DMOB. While the specific isozymes have not been definitively identified in the literature for DMOB, CYP1A1 and CYP1A2 are commonly involved in the metabolism of aromatic amines and are likely candidates.[5] Hydroxylation can occur at various positions on the biphenyl (B1667301) structure.

-

O-Demethylation: The methoxy (B1213986) groups of DMOB can be removed via O-demethylation, another CYP-mediated reaction. This process yields hydroxylated metabolites, which can then undergo further conjugation.

Phase II Metabolism

The functionalized metabolites from Phase I, as well as the parent DMOB molecule, are substrates for Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion.

-

N-Acetylation: The primary amino groups of DMOB are susceptible to N-acetylation by N-acetyltransferases (NATs). Both mono- and di-acetylated metabolites have been identified.[6] Notably, N-acetyl-DMOB has been shown to be a more potent bacterial mutagen than the parent compound, suggesting that this pathway may be involved in metabolic activation.[6]

-

Glucuronidation: The hydroxylated metabolites and the amino groups of DMOB and its acetylated derivatives can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[6] This is a major detoxification pathway that significantly increases the water solubility and excretion of the metabolites.

A proposed metabolic pathway for this compound is illustrated in the following diagram:

Quantitative Data on DMOB Metabolism

Quantitative analysis of DMOB and its metabolites is essential for understanding its pharmacokinetic profile and assessing exposure. The primary routes of excretion are through feces and urine.

A study in rats demonstrated that following either oral or intravenous administration of radiolabeled DMOB, approximately 50% of the radioactivity was excreted in the feces and 30-40% in the urine within three days.[6] This indicates significant biliary excretion. The same study also found that a substantial portion of the remaining radioactivity in the animal was covalently bound to liver macromolecules, highlighting the potential for reactive metabolite formation.[6]

GC/MS analysis of urine and bile from rats treated with DMOB led to the identification of eight metabolites, formed through the pathways of N-acetylation, hydroxylation, O-demethylation, and glucuronidation.[6]

| Parameter | Finding | Species | Reference |

| Fecal Excretion | ~50% of administered dose within 3 days | Rat | [6] |

| Urinary Excretion | 30-40% of administered dose within 3 days | Rat | [6] |

| Biliary Excretion | 70% of IV dose | Rat | [6] |

| Identified Metabolites | 8 metabolites in urine and bile | Rat | [6] |

| Metabolic Pathways | N-acetylation, hydroxylation, O-demethylation, glucuronidation | Rat | [6] |

| Mutagenicity | N-Acetyl-DMOB is a more potent mutagen than DMOB | Salmonella typhimurium TA98 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DMOB metabolism.

In Vitro Metabolism with Liver Microsomes

This protocol is designed to assess the Phase I metabolism of DMOB using liver microsomes, which are a rich source of CYP450 enzymes.

Objective: To determine the rate of DMOB metabolism and identify its primary oxidative metabolites.

Materials:

-

Pooled human or rat liver microsomes

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

100 mM Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a stock solution of DMOB in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<1%).

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, DMOB solution, and liver microsomes. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as a control and is prepared by adding the quenching solution before the NADPH regenerating system.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining DMOB and identify the formed metabolites.

Workflow Diagram:

Analysis of Urinary Metabolites by GC-MS

This protocol outlines a general procedure for the extraction and analysis of DMOB and its metabolites from urine samples.

Objective: To identify and quantify DMOB and its metabolites in urine.

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated DMOB)

-

Enzymes for deconjugation (e.g., β-glucuronidase/arylsulfatase)

-

Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Derivatizing agent (e.g., pentafluoropropionic anhydride)

-

GC-MS system

Procedure:

-

Sample Preparation: To a urine sample, add the internal standard and a buffer suitable for enzymatic hydrolysis.

-

Deconjugation: Add β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates. Incubate at 37°C for a sufficient time (e.g., overnight).

-

Extraction: Adjust the pH of the hydrolyzed urine to basic and perform liquid-liquid extraction with an organic solvent.

-

Derivatization: Evaporate the organic extract to dryness and reconstitute in a small volume of solvent. Add the derivatizing agent to convert the polar amino and hydroxyl groups into more volatile derivatives suitable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the metabolites. The mass spectrometer is used for identification and quantification based on mass spectra and retention times.

Workflow Diagram:

References

- 1. Ames test - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. epa.gov [epa.gov]

- 4. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism, distribution, and excretion of the carcinogenic aromatic amine, this compound in the rat. Formation of mutagenic urinary and biliary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Peroxidase Substrates in ELISA

Topic: 3,3'-Dimethoxybenzidine as a Peroxidase Substrate in ELISA

A Note on this compound (DMB)

Initial searches for the application of this compound (DMB) as a direct peroxidase substrate in modern ELISA protocols yield limited information. DMB is a benzidine (B372746) derivative, and compounds in this class are often associated with health and safety concerns, including potential carcinogenicity.[1][2][3] The scientific community has largely transitioned to safer and more sensitive chromogenic substrates for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISAs).

The most prominent and widely adopted safer alternative is 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) . TMB offers high sensitivity, stability, and a well-characterized reaction, making it the substrate of choice for most HRP-based colorimetric ELISAs.[4][5][6] These application notes and protocols will, therefore, focus on the use of TMB as the standard peroxidase substrate for ELISA applications.

Application Notes for 3,3',5,5'-Tetramethylbenzidine (TMB) in ELISA

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to antibodies in ELISA procedures.[4][5] The enzymatic reaction of HRP with TMB in the presence of hydrogen peroxide (H₂O₂) produces a soluble, blue-colored product. The reaction can be stopped by the addition of an acid, such as sulfuric or phosphoric acid, which changes the color to yellow. The intensity of the color is proportional to the amount of HRP-conjugated antibody bound to the target antigen, allowing for quantitative measurement.[7][8]

Principle of Detection